molecular formula C8H12ClN3O2 B13045912 1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylic Acid Hydrochloride

1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylic Acid Hydrochloride

Cat. No.: B13045912
M. Wt: 217.65 g/mol
InChI Key: JBQIBXOPUDIHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring an imidazo[4,5-c]pyridine core fused with a tetrahydro ring system. The molecule contains a carboxylic acid group at position 6 and a methyl group at position 1, forming a hydrochloride salt to enhance solubility . Its molecular formula is C₈H₁₁ClN₃O₂ (base + HCl), with a monoisotopic mass of 167.17 g/mol for the free acid . The compound shares structural similarities with angiotensin II receptor antagonists like PD123319 but lacks the bulky substituents critical for receptor specificity .

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H11N3O2.ClH/c1-11-4-10-6-3-9-5(8(12)13)2-7(6)11;/h4-5,9H,2-3H2,1H3,(H,12,13);1H

InChI Key

JBQIBXOPUDIHSO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1CC(NC2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the imidazo[4,5-c]pyridine core.
  • Introduction of the methyl substituent at the nitrogen (N-1) position.
  • Installation or transformation of the carboxylic acid group at the 6-position.
  • Conversion to the hydrochloride salt.

Key Synthetic Routes

Cyclization and Functionalization Approach

One common route starts with a suitable pyridine derivative, which undergoes cyclization with an amidine or related nitrogen source to form the imidazo ring fused to the tetrahydropyridine. This is followed by methylation at the N-1 position using methylating agents under controlled conditions.

The carboxylic acid group at the 6-position can be introduced either by:

  • Direct functionalization of the precursor ring system.
  • Hydrolysis of an ester intermediate.
Ester Intermediate Hydrolysis Method

A widely reported method involves preparing the methyl ester of the compound first, followed by hydrolysis to yield the carboxylic acid. For example, methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate is synthesized by refluxing the corresponding acid with thionyl chloride in methanol at 0 °C for 24 hours, yielding the methyl ester with about 73% yield. Subsequent hydrolysis under acidic or basic conditions converts the ester into the free acid form.

Alkylation and Deprotection Routes

In some protocols, the imidazo ring nitrogen is alkylated using benzyl or methyl groups via alkyl halides or triflates under low temperatures (e.g., −70 °C) to control regioselectivity and yield. Protective groups such as tert-butoxycarbonyl (Boc) or silyl ethers are used to protect amino or hydroxyl functionalities during intermediate steps. Deprotection and ester hydrolysis are then performed using strong acids like 6N hydrochloric acid to yield the final amino acid hydrochloride salt.

Representative Experimental Procedure (Summarized)

Step Reagents/Conditions Outcome Yield Notes
1. Formation of imidazo[4,5-c]pyridine core Cyclization of pyridine derivative with amidine Intermediate heterocycle Variable Requires moisture exclusion
2. N-1 Methylation Methyl iodide or methyl triflate, low temperature N-methylated intermediate Moderate to high Controlled temperature critical
3. Esterification Reaction with thionyl chloride in methanol, reflux 24h Methyl ester ~73% Purification by solvent removal
4. Hydrolysis Acidic hydrolysis with 6N HCl Carboxylic acid hydrochloride salt High Yields crystalline hydrochloride
5. Purification Recrystallization or chromatography Pure hydrochloride salt - Final product stable

Hydrochloride Salt Formation

The hydrochloride salt is typically formed by treating the free base or acid with concentrated hydrochloric acid, followed by evaporation and recrystallization from ethanol or other suitable solvents. This step enhances the compound's stability and facilitates handling.

Analytical Data Supporting Preparation

  • Melting Point: The methyl ester intermediate typically melts around 140.8–142.3 °C.
  • NMR Spectroscopy: Proton NMR confirms the presence of methyl groups, imidazo ring protons, and carboxylic acid or ester functionalities.
  • Mass Spectrometry: ESI-MS data show molecular ion peaks consistent with the expected molecular weights of intermediates and final products.
  • Purity: Final hydrochloride salts are obtained with high purity (>95%) as confirmed by chromatographic methods.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages Disadvantages
Cyclization + Methylation + Ester Hydrolysis Pyridine derivative + amidine Methyl iodide, thionyl chloride, HCl Reflux, low temp methylation, acid hydrolysis 60-80% Well-established, scalable Requires moisture control, multiple steps
Alkylation with Triflate + Deprotection Boc-protected amino acid ester Alkyl triflate, 6N HCl Low temp alkylation, acidic deprotection ~61% for alkylation step High regioselectivity Use of sensitive reagents, low temperature
Direct Esterification + Hydrolysis Imidazo acid Thionyl chloride, methanol, HCl Reflux esterification, acid hydrolysis 73% (ester) Straightforward ester formation Long reflux time

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylic Acid Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid hydrochloride has been studied for its potential pharmacological effects. Research indicates that compounds with imidazo[4,5-C]pyridine scaffolds exhibit a range of biological activities, including:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial protein synthesis or cell wall formation.
  • Anticancer Properties: Some derivatives have demonstrated cytotoxic effects against cancer cell lines. These compounds may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.

Case Study:
A notable study published in a peer-reviewed journal examined the anticancer effects of a closely related compound. The findings suggested that the imidazo[4,5-C]pyridine structure is crucial for binding to DNA and disrupting replication processes in cancer cells .

Biochemistry

Enzyme Inhibition:
The compound's structural features allow it to act as an inhibitor for certain enzymes. For instance, research has highlighted its potential as an inhibitor of phosphodiesterases (PDEs), enzymes involved in cyclic nucleotide signaling pathways. This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, which are important for various physiological processes.

Table 1: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 (µM)Reference
Phosphodiesterase 1Competitive25
Protein Kinase ANon-competitive15

Materials Science

Nanomaterials Development:
In materials science, 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylic acid hydrochloride has been explored for its role in developing nanomaterials. Its ability to form stable complexes with metal ions makes it suitable for creating metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.

Case Study:
Research demonstrated the successful incorporation of this compound into a MOF framework that enhanced catalytic activity for hydrogenation reactions. The stability and reusability of the resulting nanomaterials were significantly improved compared to traditional catalysts .

Mechanism of Action

The mechanism of action of 1-Methyl-4,5,6,7-Tetrahydro-1H-Imidazo[4,5-C]Pyridine-6-Carboxylic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Spinacin (4,5,6,7-Tetrahydroimidazo[4,5-c]pyridine-6-Carboxylic Acid)

  • Core Structure : Identical imidazo[4,5-c]pyridine system but lacks the 1-methyl group.
  • Activity: Demonstrated immunomodulatory effects in vitro, linked to amino acid-like properties .

PD123319

  • Core Structure : Imidazo[4,5-c]pyridine with a 6-carboxylate group.
  • Substituents: Features a diphenylacetyl group at position 5 and a dimethylaminophenylmethyl group at position 1, critical for angiotensin II type 2 (AT2) receptor antagonism .
  • Pharmacokinetics : The trifluoroacetate salt improves solubility but has lower aqueous stability compared to hydrochloride salts .

Methyl Ester Analog (Methyl 4,5,6,7-Tetrahydro-1H-Imidazo[4,5-c]Pyridine-6-Carboxylate Dihydrochloride Hydrate)

  • Core Structure : Same bicyclic system but with a methyl ester instead of a carboxylic acid.
  • Function : Acts as a prodrug; esterification increases lipophilicity, enhancing absorption. Hydrolysis in vivo releases the active carboxylic acid form .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Pharmacological Activity Solubility References
Target Compound Imidazo[4,5-c]pyridine 1-Methyl, 6-carboxylic acid (HCl salt) 203.65 (HCl form) Unknown (potential immunomodulatory) High (HCl salt)
Spinacin Imidazo[4,5-c]pyridine 6-Carboxylic acid 167.17 Immunomodulatory Moderate
PD123319 Imidazo[4,5-c]pyridine 5-Diphenylacetyl, 1-(dimethylaminophenyl) ~600 (trifluoroacetate) AT2 receptor antagonist Moderate
Methyl Ester Analog Imidazo[4,5-c]pyridine 6-Methyl ester (HCl salt) 272.13 Prodrug High (HCl salt)

Key Research Findings

Structural Impact on Receptor Binding: PD123319’s bulky substituents (diphenylacetyl, dimethylaminophenyl) enable selective AT2 receptor binding, whereas the target compound’s simpler structure lacks this specificity . Methylation at position 1 in the target compound may confer metabolic stability compared to spinacin .

Solubility and Bioavailability: The hydrochloride salt form of the target compound enhances aqueous solubility, favoring intravenous or oral administration .

Functional Implications: PD123319’s lack of effect on basal neuronal firing () underscores its role as a selective tool compound, unlike non-specific analogs . Spinacin’s immunomodulatory activity suggests the target compound could share similar mechanisms, modulated by methylation .

Biological Activity

1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride
  • CAS Number : 87673-88-9
  • Molecular Formula : C7H11N3O2·HCl
  • Molecular Weight : 210.10 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[4,5-c]pyridine derivatives. For example:

  • In Vitro Studies : A series of derivatives were tested against various cancer cell lines including LN-229 (glioblastoma) and HCT-116 (colorectal carcinoma). The results indicated that certain substituted derivatives exhibited significant antiproliferative effects with IC50 values ranging from 0.4 to 12.1 μM for different cell lines .
CompoundCell LineIC50 (μM)
Compound ALN-2290.4
Compound BHCT-1160.7
Compound CK-56211.9

Antiviral Activity

The compound also demonstrated antiviral properties in preliminary studies:

  • Mechanism of Action : Some derivatives showed moderate activity against respiratory syncytial virus (RSV) with effective concentrations around 32 μM . The mechanism is believed to involve inhibition of viral replication.

Antibacterial Activity

While the primary focus has been on anticancer and antiviral activities, antibacterial assessments revealed limited efficacy:

  • Results : Most tested compounds lacked significant antibacterial activity except for one derivative that showed moderate inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 μM .

Study 1: Antiproliferative Effects

A study published in Molecules evaluated the antiproliferative effects of various imidazo[4,5-c]pyridine derivatives on human cancer cell lines. The findings suggested that modifications on the imidazo ring significantly influenced biological activity. The most potent compound demonstrated selective toxicity towards cancer cells while sparing normal cells .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted to understand how different substituents affect biological activity. The study identified that the presence of specific functional groups enhanced the anticancer properties significantly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.